3'-(3-Chloro-4-fluorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
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Overview
Description
3’-(3-Chloro-4-fluorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of indoline, thiazolidine, and dione structures, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3-Chloro-4-fluorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the indoline and thiazolidine precursors, followed by their coupling under specific conditions to form the spiro linkage. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3’-(3-Chloro-4-fluorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen atoms (chlorine and fluorine) in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3’-(3-Chloro-4-fluorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, such as inhibiting a particular enzyme in a disease pathway or binding to a receptor to modulate its activity.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-thiazolidine] derivatives: Compounds with similar spiro linkages and structural motifs.
Chloro-fluoro phenyl derivatives: Compounds containing chlorinated and fluorinated phenyl groups.
Benzyl derivatives: Compounds with benzyl groups attached to various functional moieties.
Uniqueness
What sets 3’-(3-Chloro-4-fluorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide apart is its unique combination of structural features. The presence of both chloro and fluoro substituents, along with the spiro linkage and thiazolidine-dione core, provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1'-[(2-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-6-2-3-7-16(15)13-27-21-9-5-4-8-18(21)24(23(27)30)28(22(29)14-33(24,31)32)17-10-11-20(26)19(25)12-17/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFALLYIMXJQLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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